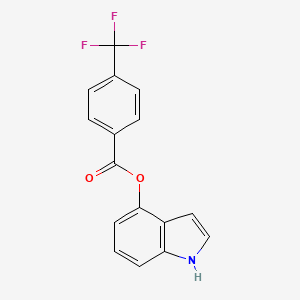

1H-indol-4-yl 4-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-indol-4-yl 4-(trifluoromethyl)benzoate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole moiety linked to a benzoate group with a trifluoromethyl substituent, which imparts unique chemical properties.

Méthodes De Préparation

The synthesis of 1H-indol-4-yl 4-(trifluoromethyl)benzoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the indole and benzoate precursors.

Coupling Reaction: The indole derivative is coupled with 4-(trifluoromethyl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is carried out under anhydrous conditions, typically in an organic solvent such as dichloromethane, at room temperature or slightly elevated temperatures.

Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The benzoate ester group in 1H-indol-4-yl 4-(trifluoromethyl)benzoate is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Base-mediated hydrolysis : Treatment with aqueous NaOH or KOH in methanol/THF cleaves the ester to yield 4-(trifluoromethyl)benzoic acid and the corresponding indole alcohol. This is consistent with ester hydrolysis mechanisms observed in similar systems .

-

Acid-mediated hydrolysis : HCl in dioxane or TFA in DCM can also cleave the ester bond, though basic conditions are more efficient .

Cross-Coupling Reactions

The indole moiety can participate in Pd-catalyzed C–H functionalization. For example:

Thermal Stability

-

The trifluoromethyl group enhances thermal stability. Analogous indole derivatives with CF₃ substituents remain stable up to 150°C .

-

The ester linkage is stable under anhydrous conditions but degrades in prolonged exposure to moisture .

Nucleophilic Substitution

The electron-withdrawing CF₃ group on the benzoate ring activates the carbonyl toward nucleophilic attack. For instance:

-

Amide Formation : Reaction with amines (e.g., morpholine, aniline derivatives) in the presence of coupling agents like EDCl/HOBt yields amide-linked indole derivatives .

Reductive Functionalization

-

Hydrogenation : Pd/C with H₂ or NH₄HCO₂ reduces nitro groups in related indole systems . While This compound lacks a nitro group, this method could apply to modified analogs.

-

Selectivity : Methanol as a solvent improves chemoselectivity in catalytic reductions .

Oxidative Cyclization

DDQ and Cu(OTf)₂ promote cyclization reactions in indole derivatives. For example:

-

Dihydropyranoindole Formation : Similar esters undergo oxidative cyclization to fused heterocycles under these conditions .

Spectroscopic Data

While direct data for This compound is limited, key signals from analogous compounds include:

| NMR (CDCl₃) | Observed Shifts | Source |

|---|---|---|

| ¹H NMR (Indole C2-H) | δ 7.58–7.76 (d, J = 8.8 Hz) | |

| ¹H NMR (Benzoate aromatic) | δ 7.89–8.21 (m, 4H) | |

| ¹⁹F NMR (CF₃) | δ -61.3 to -63.5 |

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

1H-indol-4-yl 4-(trifluoromethyl)benzoate derivatives have shown promising antibacterial properties. Research indicates that indole derivatives can inhibit multidrug-resistant strains of bacteria. For instance, a series of indole core derivatives exhibited minimum inhibitory concentrations (MICs) below 100 μg/mL against strains of Acinetobacter baumannii and Klebsiella pneumoniae, which are known for their resistance to multiple antibiotics .

Mechanism of Action

The antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing bioactivity .

Neuroprotective Applications

Alzheimer’s Disease Research

Recent studies have focused on the potential neuroprotective effects of indole derivatives, including this compound, in the context of Alzheimer’s disease. Compounds derived from indoles have been evaluated for their ability to inhibit the oligomerization of amyloid-beta peptides and tau proteins, which are implicated in neurodegenerative diseases .

Case Study

In one study, specific aminoindole carboxamide derivatives demonstrated significant anti-fibrillar activity against alpha-synuclein and tau proteins at concentrations as low as 40 μM, suggesting that similar indole-based compounds may offer therapeutic benefits for Alzheimer’s disease .

Material Science

Polymer Synthesis

this compound has been explored for its utility in synthesizing advanced polymeric materials. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups into polymer matrices can improve resistance to solvents and thermal degradation, making them suitable for high-performance applications .

Anticancer Research

Potential Anticancer Agents

Indole derivatives are being studied for their potential anticancer properties. The structural features of this compound may allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that certain indole-based compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of 1H-indol-4-yl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

1H-indol-4-yl 4-(trifluoromethyl)benzoate can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation and pain.

The uniqueness of this compound lies in its trifluoromethyl substituent, which imparts distinct chemical and biological properties compared to other indole derivatives.

Propriétés

IUPAC Name |

1H-indol-4-yl 4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-4-10(5-7-11)15(21)22-14-3-1-2-13-12(14)8-9-20-13/h1-9,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKOSFYICJBBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.